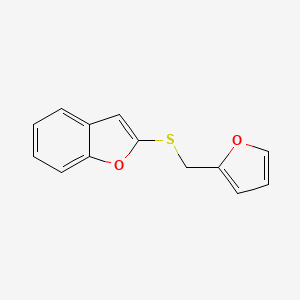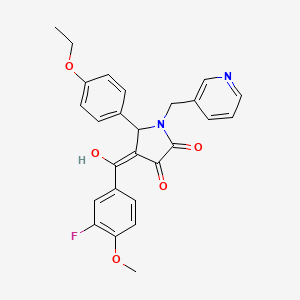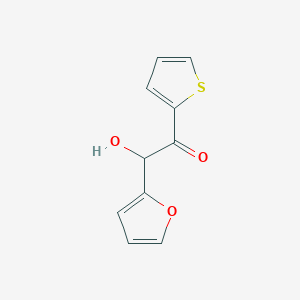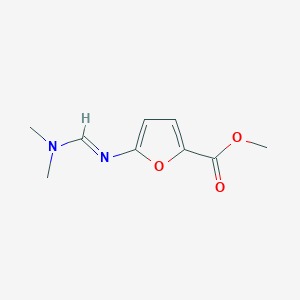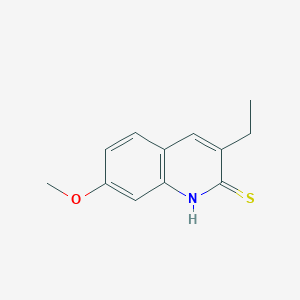
3-Ethyl-7-methoxyquinoline-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-7-methoxyquinoline-2-thiol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core with an ethyl group at the 3-position, a methoxy group at the 7-position, and a thiol group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methoxyquinoline-2-thiol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with aldehydes or ketones, followed by functionalization of the quinoline ring. For example, the Skraup synthesis is a classical method that involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . Subsequent functionalization steps introduce the ethyl, methoxy, and thiol groups.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using efficient catalysts and optimized reaction conditions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are commonly employed to enhance yield and reduce environmental impact . Microwave irradiation and ultrasound irradiation are also used to accelerate reaction rates and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-7-methoxyquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-7-methoxyquinoline-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, agrochemicals, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-7-methoxyquinoline-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the ethyl and methoxy groups.
7-Methoxyquinoline: Lacks the ethyl and thiol groups.
2-Thioquinoline: Lacks the ethyl and methoxy groups.
Uniqueness
3-Ethyl-7-methoxyquinoline-2-thiol is unique due to the presence of all three functional groups (ethyl, methoxy, and thiol) on the quinoline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H13NOS |
|---|---|
Molekulargewicht |
219.30 g/mol |
IUPAC-Name |
3-ethyl-7-methoxy-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NOS/c1-3-8-6-9-4-5-10(14-2)7-11(9)13-12(8)15/h4-7H,3H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
IEZSIYMAXVYLLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C(C=C2)OC)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)

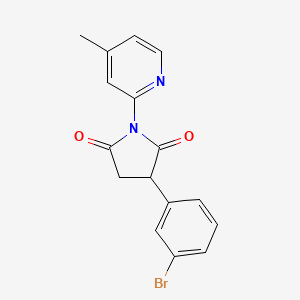
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)



